molecular formula C20H25N5O5S2 B15282243 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282243
M. Wt: 479.6 g/mol
InChI Key: SOVRYWNKRNDEMN-AATRIKPKSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the trimethoxyphenyl group, triazolo, and thiadiazole moieties contribute to its diverse biological activities .

Preparation Methods

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate hydrazine derivatives to form the hydrazone intermediate. This intermediate is then cyclized with thiadiazole derivatives under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolo and thiadiazole derivatives, such as:

Properties

Molecular Formula

C20H25N5O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H25N5O5S2/c1-28-15-11-13(12-16(29-2)18(15)30-3)5-6-17-23-25-19(21-22-20(25)31-17)14-7-9-24(10-8-14)32(4,26)27/h5-6,11-12,14H,7-10H2,1-4H3/b6-5+

InChI Key

SOVRYWNKRNDEMN-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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